Hexahydro-oxolactone
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Overview
Description
Hexahydro-oxolactone, also known as 2-Oxotetrahydrofuran, is a cyclic organic compound that belongs to the family of lactones. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Hexahydro-oxolactone has a wide range of scientific research applications. It is commonly used as a solvent in organic synthesis reactions due to its high boiling point and low toxicity. It is also used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of hexahydro-oxolactone is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it can participate in various chemical reactions, such as nucleophilic addition and substitution reactions.
Biochemical and Physiological Effects
Hexahydro-oxolactone has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using hexahydro-oxolactone in lab experiments is its high boiling point, which makes it a suitable solvent for high-temperature reactions. It is also relatively cheap and easy to obtain. However, its low solubility in water can be a limitation in some experiments, and its high reactivity can make it difficult to handle in certain situations.
Future Directions
For its use include the development of new pharmaceuticals and renewable energy sources.
Synthesis Methods
Hexahydro-oxolactone can be synthesized through several methods. One of the most common methods is the reduction of γ-butyrolactone using sodium borohydride. Another method involves the catalytic hydrogenation of furfural, which produces 2-methyltetrahydrofuran. This compound can then be oxidized to produce hexahydro-oxolactone.
properties
CAS RN |
133774-80-8 |
---|---|
Product Name |
Hexahydro-oxolactone |
Molecular Formula |
C30H27NO5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1 |
InChI Key |
CJEUZKFPHFOWDE-HSDMXSSFSA-N |
Isomeric SMILES |
C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Canonical SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
synonyms |
3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate 3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate hexahydro-oxolactone |
Origin of Product |
United States |
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